1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,4-dichlorophenyl)thiourea
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Overview
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,4-dichlorophenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiourea moiety linked to a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,4-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-methylamine with 2,4-dichlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,4-dichlorophenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,4-dichlorophenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,4-dichlorophenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea
Uniqueness
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,4-dichlorophenyl)thiourea is unique due to the presence of both trifluoromethyl and dichlorophenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H9Cl3F3N3S |
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Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2,4-dichlorophenyl)thiourea |
InChI |
InChI=1S/C14H9Cl3F3N3S/c15-8-1-2-11(10(17)4-8)23-13(24)22-6-12-9(16)3-7(5-21-12)14(18,19)20/h1-5H,6H2,(H2,22,23,24) |
InChI Key |
WIJSISIYYCCPDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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